5-Bromo-6-p-tolyl-pyridin-2-ylamine is a halogenated diarylpyridinamine (DAPA) analog. [ [] ] DAPAs are a class of compounds under investigation for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). [ [] ] These compounds typically feature a pyridine ring with two aryl substituents at positions 2 and 6, and an amino group at position 2. [ [] ] 5-Bromo-6-p-tolyl-pyridin-2-ylamine specifically has a bromine atom at position 5 and a p-tolyl group at position 6 of the pyridine ring.
5-Bromo-6-p-tolyl-pyridin-2-ylamine is investigated for its potential as an HIV-1 NNRTI. [ [] ] NNRTIs bind to a specific allosteric site on the HIV-1 reverse transcriptase enzyme, causing conformational changes that inhibit its activity. [ [] ] Reverse transcriptase is crucial for viral replication as it converts viral RNA into DNA, which is then integrated into the host cell's genome. By blocking this process, NNRTIs prevent the virus from replicating. While the exact mechanism of action of 5-Bromo-6-p-tolyl-pyridin-2-ylamine is not described in the provided papers, it is likely to bind to the NNRTI binding pocket of the reverse transcriptase enzyme, interfering with its function.
The primary scientific application of 5-Bromo-6-p-tolyl-pyridin-2-ylamine currently explored is its potential as an HIV-1 NNRTI. [ [] ] Studies have shown that it exhibits low nanomolar antiviral potency against wild-type and drug-resistant HIV strains, with lower resistance fold changes compared to the approved NNRTI Rilpivirine. [ [] ] Its desirable lipophilicity, improved metabolic stability compared to Rilpivirine, and promising activity against drug-resistant strains make it a potential candidate for further development as an anti-HIV drug.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0